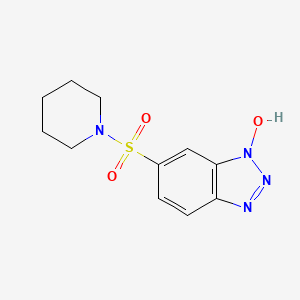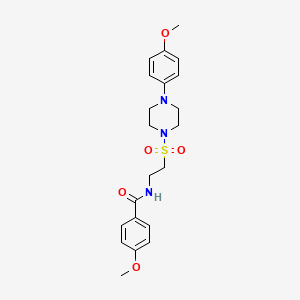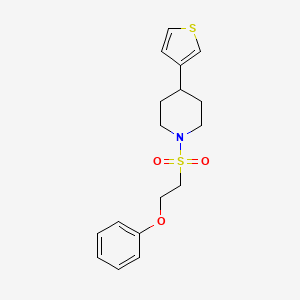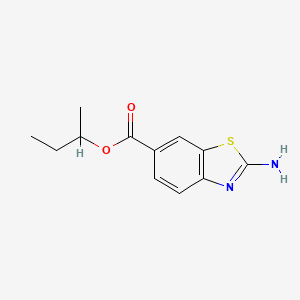![molecular formula C13H15F3N2O2 B2580692 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 866019-11-6](/img/structure/B2580692.png)
3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is an organic compound characterized by the presence of an ethyl-substituted phenyl group and a trifluoroacetylated amide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and 2,2,2-trifluoroacetic anhydride.
Formation of Intermediate: The 4-ethylbenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate imine.
Amidation: The intermediate imine is then reacted with 2,2,2-trifluoroacetic anhydride to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Products may include 4-ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: The major product could be 3-(4-ethylphenyl)propanamide.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Materials Science: It may serve as a building block for the synthesis of polymers with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of trifluoroacetylated compounds with biological systems.
Industry:
Pharmaceuticals: It may be used in the synthesis of active pharmaceutical ingredients (APIs) with enhanced stability and bioavailability.
作用机制
The mechanism of action of 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity, potentially inhibiting or modulating the activity of target proteins. The ethylphenyl group may contribute to the compound’s hydrophobic interactions, further stabilizing the binding.
相似化合物的比较
- 3-(4-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- 3-(4-Phenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (ethyl, methyl, isopropyl, or phenyl).
- Reactivity: These structural variations can influence the compound’s reactivity and interaction with other molecules.
- Applications: While all these compounds may share similar applications, the specific substituents can affect their efficacy and suitability for particular uses.
属性
IUPAC Name |
3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-8-3-5-9(6-4-8)10(7-11(17)19)18-12(20)13(14,15)16/h3-6,10H,2,7H2,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVMBBNQNJHVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2580611.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2580612.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2580614.png)
![3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine](/img/structure/B2580615.png)
![[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2580616.png)



![9-(4-ethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2580623.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2580625.png)


